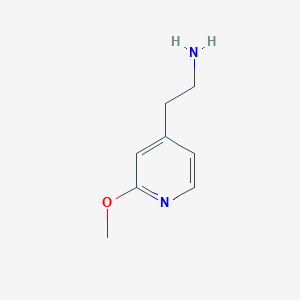

2-(2-Methoxypyridin-4-yl)ethanamine

説明

The exact mass of the compound 2-(2-Methoxypyridin-4-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Methoxypyridin-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxypyridin-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2-methoxypyridin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGYYNICKFCEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438116 | |

| Record name | 2-(2-methoxypyridin-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764708-27-2 | |

| Record name | 2-(2-methoxypyridin-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxypyridin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analysis of 2-(2-Methoxypyridin-4-yl)ethanamine: A Review of Available Data

For Immediate Release

[City, State] – An extensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific pharmacological and biological properties of the chemical compound 2-(2-Methoxypyridin-4-yl)ethanamine. Despite its clear chemical structure, there is currently no published research detailing its mechanism of action, binding profile, or specific biological targets.

The compound, with the molecular formula C8H12N2O, is listed in chemical databases such as PubChem.[1] However, these entries lack associated literature or data on its biological activity. This indicates that while the substance is known and can be synthesized, it has not been the subject of in-depth pharmacological investigation, or such studies have not been published in accessible scientific literature.

In the absence of direct data, it is a standard practice in drug discovery and chemical biology to examine the activities of structurally similar molecules to infer potential, albeit hypothetical, areas of investigation. It is crucial to emphasize that the biological activities of these related compounds do not represent the mechanism of action of 2-(2-Methoxypyridin-4-yl)ethanamine.

Analogues of 2-(2-Methoxypyridin-4-yl)ethanamine, which feature the methoxypyridine core, have been explored for a variety of therapeutic applications. For instance, certain methoxypyridine derivatives have been synthesized and evaluated as:

-

Gamma-secretase modulators: These compounds have been investigated for their potential in treating Alzheimer's disease by altering the production of amyloid-beta peptides.[2]

-

PI3K/mTOR dual inhibitors: Derivatives incorporating a sulfonamide methoxypyridine structure have been designed as potential anticancer agents that target key signaling pathways in cell growth and proliferation.[3]

-

Dopamine D2 and Serotonin 5-HT3 receptor antagonists: Complex molecules containing a methoxypyridine carboxamide moiety have shown high affinity for these receptors, suggesting potential applications as antiemetic agents.[4]

-

Inhibitors of inducible nitric oxide synthase (iNOS): The related compound 2-Amino-4-methoxypyridine has been identified as a selective iNOS inhibitor, which could have implications for inflammatory conditions.[5]

There is no scientific literature available to delineate the mechanism of action of 2-(2-Methoxypyridin-4-yl)ethanamine. Therefore, any claims regarding its biological function would be purely speculative. The scientific community has not yet published data on its receptor binding affinities, functional activities, or its effects on cellular and physiological systems. Further research, including in vitro binding and functional assays, followed by in vivo studies, would be required to elucidate the pharmacological profile of this compound.

Due to the absence of quantitative data on the binding affinities or functional potencies of 2-(2-Methoxypyridin-4-yl)ethanamine, no data tables or signaling pathway diagrams can be constructed. Similarly, detailed experimental protocols for this specific compound cannot be provided without established biological targets.

Sources

- 1. PubChemLite - 2-(2-methoxypyridin-4-yl)ethan-1-amine (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Document: Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent ... - ChEMBL [ebi.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

2-(2-Methoxypyridin-4-yl)ethanamine: Physicochemical Profiling, Analytical Characterization, and Synthetic Utility in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of the final active pharmaceutical ingredient (API). 2-(2-Methoxypyridin-4-yl)ethanamine is a highly versatile bifunctional scaffold. By combining a methoxy-substituted pyridine ring with a flexible ethylamine linker, this compound serves as a privileged structural motif for designing kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and central nervous system (CNS) active therapeutics.

This technical guide provides an in-depth analysis of its physicochemical properties, establishes self-validating analytical protocols for its characterization, and outlines robust synthetic methodologies for its integration into complex molecular architectures.

Physicochemical Profiling and Structural Logic

Understanding the intrinsic properties of 2-(2-Methoxypyridin-4-yl)ethanamine is critical for predicting its behavior in both synthetic environments and biological systems. The molecule is characterized by two distinct functional domains: the electron-rich 2-methoxypyridine core and the primary aliphatic amine.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, which are essential for calculating reaction stoichiometry, predicting solubility, and guiding chromatographic purification [1].

| Property | Value | Causality / Implication |

| Molecular Weight | 152.19 g/mol | Highly compliant with the "Rule of 3" for fragment-based drug discovery, allowing ample room for structural elaboration [1]. |

| Molecular Formula | C₈H₁₂N₂O | Defines the exact mass for high-resolution mass spectrometry (HRMS) validation. |

| CAS Registry Number | 764708-27-2 (Free Base)1401462-03-0 (HCl Salt) | Differentiates the physical state; the HCl salt is preferred for long-term benchtop stability to prevent atmospheric CO₂ absorption [2]. |

| Calculated LogP (XLogP3) | ~0.5 | Indicates high aqueous solubility and low lipophilicity, making it an excellent polarity-enhancing appendage [1]. |

| Boiling Point | ~255.7 °C at 760 mmHg | Suggests low volatility at room temperature; safe for heated reflux conditions without significant evaporative loss [2]. |

| Topological Polar Surface Area | 35.2 Ų | Optimal for CNS penetration if the primary amine is subsequently masked via amide or urea formation. |

Structure-Activity Relationship (SAR) Logic

The structural design of this building block is highly intentional. The 2-methoxy group serves a dual purpose: it acts as a hydrogen-bond acceptor while simultaneously sterically blocking the 2-position of the pyridine ring, a common site for oxidative metabolism by Cytochrome P450 enzymes. The ethylamine linker provides rotational freedom, allowing the primary amine to act as a nucleophile in diverse coupling reactions.

Structure-Activity Relationship logic for 2-(2-Methoxypyridin-4-yl)ethanamine.

Analytical Characterization Protocols

To ensure scientific integrity, every batch of 2-(2-Methoxypyridin-4-yl)ethanamine must be rigorously characterized before deployment in multi-step synthesis. The following protocols are designed as self-validating systems, ensuring that any deviation in purity is immediately detected.

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry)

Causality: Because this compound contains a basic primary amine, it will exhibit severe peak tailing on standard silica-based C18 columns if the mobile phase is not properly buffered. An acidic mobile phase (0.1% Formic Acid) ensures the amine is fully protonated, resulting in sharp chromatographic peaks and excellent ionization in positive Electrospray Ionization (ESI+) mode.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Self-Validation: Inject a pure Methanol blank prior to the sample to establish a baseline and confirm the absence of column carryover.

-

Column Selection: Use an end-capped C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) maintained at 40 °C.

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Elution: Run a gradient from 5% B to 95% B over 3 minutes. Causality: Starting at high aqueous composition (5% B) ensures the polar amine is retained on the column rather than eluting in the void volume.

-

Detection: Monitor UV absorbance at 254 nm (optimal for the pyridine chromophore) and ESI+ mass trace.

-

Validation Criteria: A single sharp UV peak must co-elute with a mass spectral signal of m/z 153.2[M+H]⁺.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Causality: The chemical shifts of the ethylamine protons are highly sensitive to the protonation state of the amine. Using a non-protic, standardized solvent like CDCl₃ (for the free base) or DMSO-d₆ (for the HCl salt) prevents chemical exchange artifacts.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard).

-

Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz with 16 scans.

-

Signal Assignment & Self-Validation:

-

~8.1 ppm (d, 1H): Pyridine proton adjacent to the nitrogen.

-

~6.7 ppm (dd, 1H) & ~6.6 ppm (s, 1H): Remaining pyridine protons.

-

~3.9 ppm (s, 3H): Methoxy group protons. Self-Validation: Integration of this sharp singlet must equal exactly 3.0 relative to the aromatic protons.

-

~2.9 ppm (t, 2H) & ~2.7 ppm (t, 2H): Methylene protons of the ethylamine chain.

-

Synthetic Utility: High-Throughput Amide Coupling

The primary amine of 2-(2-Methoxypyridin-4-yl)ethanamine is an excellent nucleophile for amide bond formation. However, when utilizing the hydrochloride salt variant (CAS: 1401462-03-0), the addition of a non-nucleophilic base is mandatory to liberate the free amine in situ [3].

Standardized Amide Coupling Protocol

This protocol utilizes HATU as the coupling reagent, which is highly efficient for forming amides with primary aliphatic amines while minimizing epimerization of chiral carboxylic acids.

Step-by-Step Methodology:

-

Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA is sterically hindered and will not compete with the primary amine as a nucleophile.

-

Self-Validation Check 1: Stir for 15 minutes at room temperature. Extract a 1 µL aliquot and analyze via UPLC-MS to confirm the complete formation of the active ester intermediate.

-

Amine Addition: Add 2-(2-Methoxypyridin-4-yl)ethanamine (1.1 equiv) to the activated mixture. Stir at room temperature for 2 to 12 hours.

-

Self-Validation Check 2: Monitor the reaction via UPLC-MS. The reaction is deemed complete when the active ester mass disappears and the product mass dominates the Total Ion Chromatogram (TIC).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc). Causality: The basic aqueous layer ensures any residual unreacted amine and the newly formed amide remain unprotonated and partition into the organic layer.

-

Purification: Concentrate the organic layer in vacuo and purify via reverse-phase preparative HPLC to yield the final target scaffold.

Standard amide coupling workflow utilizing 2-(2-Methoxypyridin-4-yl)ethanamine.

Pharmacokinetic and ADME Implications

When integrated into a larger drug molecule, the 2-(2-methoxypyridin-4-yl)ethyl moiety imparts specific Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics:

-

Metabolic Shielding: The methoxy group at the C2 position of the pyridine ring prevents rapid N-oxidation and hydroxylation, which are common metabolic liabilities in unsubstituted pyridines.

-

Solubility Enhancement: The basic nitrogen of the pyridine ring (pKa ~ 5.5) can be protonated in the acidic environment of the stomach, drastically improving the aqueous solubility and oral bioavailability of the parent drug.

-

Target Engagement: The methoxy oxygen frequently acts as a critical hydrogen-bond acceptor in kinase hinge-binding regions, making this building block highly valuable in oncology drug discovery.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-(2-Methoxypyridin-4-yl)ethanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth technical overview of the ¹H and ¹³C NMR characteristics of 2-(2-Methoxypyridin-4-yl)ethanamine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document provides robust, predicted chemical shift assignments grounded in the analysis of structurally related compounds and fundamental NMR principles. Furthermore, it establishes a comprehensive, self-validating experimental protocol for acquiring and interpreting high-quality NMR data, ensuring researchers can confidently perform structural elucidation and purity assessment.

Introduction

The structural characterization of heterocyclic compounds is fundamental to drug discovery and development. Pyridine derivatives, in particular, are ubiquitous scaffolds in a vast array of pharmaceuticals. 2-(2-Methoxypyridin-4-yl)ethanamine combines a substituted pyridine ring with a flexible ethylamine sidechain, making it a valuable building block for creating molecules with specific pharmacological profiles.

Accurate and unambiguous structural confirmation is the first step in any research pipeline. NMR spectroscopy stands as the definitive method for this purpose, offering detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[1] This guide serves as a practical reference for scientists working with 2-(2-Methoxypyridin-4-yl)ethanamine, detailing its expected NMR signature and providing the necessary protocols to obtain and verify these results experimentally.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of NMR data, a standardized numbering system for the molecule is essential. The structure below highlights the key proton and carbon environments.

Caption: Molecular structure of 2-(2-Methoxypyridin-4-yl)ethanamine with atom numbering for NMR assignment.

Predicted NMR Spectral Data

The following chemical shifts are predicted based on established substituent effects on pyridine rings and ethylamine chains.[2] The electron-donating methoxy group at C2 and the alkyl substituent at C4 significantly influence the electronic environment of the aromatic ring.

Predicted ¹H NMR Chemical Shifts

| Assignment | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H6 | ~8.0 - 8.2 | Doublet (d) | ~5.0 | Alpha to ring nitrogen, most deshielded aromatic proton. |

| H5 | ~6.7 - 6.9 | Doublet (d) | ~5.0 | Coupled to H6. |

| H3 | ~6.6 - 6.8 | Singlet (s) | - | Appears as a singlet or very narrow doublet. |

| C8-H₃ (OCH₃) | ~3.9 | Singlet (s) | - | Characteristic sharp signal for a methoxy group.[3] |

| C10-H₂ (CH₂N) | ~2.9 - 3.1 | Triplet (t) | ~7.0 | Adjacent to the electron-withdrawing amine group. |

| C9-H₂ (ArCH₂) | ~2.7 - 2.9 | Triplet (t) | ~7.0 | Benzylic-type protons adjacent to the aromatic ring. |

| N11-H₂ (NH₂) | ~1.5 - 2.5 | Broad Singlet (br s) | - | Shift is concentration and solvent dependent; may exchange with D₂O. |

Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Shift (ppm) | Notes |

| C2 | ~164 | Attached to two electronegative atoms (N and O).[2] |

| C4 | ~150 | Point of substitution, downfield shift. |

| C6 | ~147 | Alpha to ring nitrogen. |

| C5 | ~115 | |

| C3 | ~109 | Shielded by the ortho-methoxy group. |

| C8 (OCH₃) | ~53 | Typical for a methoxy carbon. |

| C10 (CH₂N) | ~42 | |

| C9 (ArCH₂) | ~38 |

Analysis and Interpretation of Spectra

Causality in the ¹H NMR Spectrum

-

Aromatic Region (δ 6.5-8.5 ppm): The pyridine ring protons exhibit a characteristic pattern. H6 is found furthest downfield due to the powerful deshielding effect of the adjacent electronegative nitrogen atom.[1] The electron-donating methoxy group at C2 exerts a shielding effect, particularly on the ortho (H3) and para (H5) positions, shifting them significantly upfield compared to unsubstituted pyridine. The coupling pattern, with H5 and H6 appearing as doublets due to ortho-coupling, confirms their connectivity.

-

Aliphatic Region (δ 2.5-4.0 ppm): The spectrum is defined by three key signals. The methoxy protons (C8-H₃) appear as a sharp, integration-three singlet around 3.9 ppm, a highly reliable indicator of this functional group.[3] The two methylene groups of the ethylamine chain (C9-H₂ and C10-H₂) are expected to appear as two distinct triplets, each integrating to two protons. Their mutual coupling gives rise to the triplet multiplicity. The C10 methylene, being directly attached to the amine nitrogen, is typically more deshielded than the C9 methylene.

-

Amine Protons (Variable): The chemical shift of the primary amine protons (N11-H₂) is highly variable and depends on factors like solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.

Causality in the ¹³C NMR Spectrum

-

Aromatic Region (δ 105-165 ppm): Five distinct signals are expected for the pyridine ring carbons. C2 is the most downfield signal, a direct consequence of being bonded to both the ring nitrogen and the exocyclic methoxy oxygen.[2] C4 and C6 also appear downfield, with C6 being deshielded by the adjacent nitrogen and C4 being the substituted carbon of the ring. C3 and C5 are found at higher fields, with C3 being particularly shielded by the ortho-methoxy group.

-

Aliphatic Region (δ 30-60 ppm): The three aliphatic carbons are readily assigned. The methoxy carbon (C8) resonates around 53 ppm. The two methylene carbons (C9 and C10) are found further upfield.

Recommended Experimental Protocol

To ensure the generation of high-quality, reproducible, and trustworthy data, the following experimental workflow is mandated. This protocol is designed as a self-validating system, where 2D NMR experiments are used to confirm the initial 1D assignments.

Caption: Recommended workflow for unambiguous NMR characterization.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of 2-(2-Methoxypyridin-4-yl)ethanamine.

-

Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and minimal signal overlap. For compounds with potential solubility issues or to better resolve amine protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can induce small changes in chemical shifts, so consistency is key when comparing spectra.[4]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution (typically a final concentration of 0.03% v/v) to serve as the internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

1D NMR Data Acquisition

-

¹H NMR Spectroscopy:

-

Spectrometer: Use a spectrometer with a field strength of at least 400 MHz.

-

Acquisition: Acquire at least 8 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay (d1) of at least 1 second.

-

Rationale: ¹H NMR is a highly sensitive experiment and is the primary tool for initial structural assessment.[4]

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: Use a corresponding ¹³C frequency (e.g., 101 MHz for a 400 MHz instrument).

-

Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C (1.1%), a significantly higher number of scans (e.g., 1024 or more) is required to achieve adequate signal-to-noise.[4]

-

Relaxation Delay: A longer relaxation delay (e.g., 2 seconds) is often beneficial for quantitative accuracy.

-

2D NMR for Unambiguous Assignment

To validate the assignments from 1D spectra, a suite of 2D NMR experiments is essential.[1]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It will definitively show a correlation between the H5 and H6 protons on the pyridine ring, and between the C9-H₂ and C10-H₂ protons of the ethylamine chain.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal to which it is directly attached. It is the most reliable way to assign the carbon signals for all protonated carbons (C3, C5, C6, C8, C9, C10).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary (non-protonated) carbons and confirming the overall molecular framework. For example, the methoxy protons (H8) should show a correlation to the C2 carbon, and the benzylic protons (H9) should show correlations to C4, C3, and C5.

Conclusion

The NMR spectroscopic profile of 2-(2-Methoxypyridin-4-yl)ethanamine is characterized by a set of distinct and predictable signals in both ¹H and ¹³C spectra. The chemical shifts are governed by the interplay of the electron-withdrawing nitrogen atom in the pyridine ring and the electron-donating methoxy substituent, along with the aliphatic ethylamine chain. By following the detailed experimental protocol outlined in this guide, which incorporates both 1D and 2D NMR techniques, researchers can achieve unambiguous assignment of all proton and carbon resonances. This rigorous approach ensures the structural integrity and purity of the compound, providing a solid foundation for its application in pharmaceutical research and development.

References

-

Supplementary Information. Characterization Data. [Link]

-

SpectraBase. 4-Ethynyl pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Supporting Information. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photophysical Properties. [Link]

-

MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]

-

PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0226468) for 3-methoxypyridine. [Link]

-

Royal Society of Chemistry. Supporting Information for a publication. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. [Link]

-

ResearchGate. 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram. [Link]

-

IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

MDPI. Effective and Selective Ru(II)-Arene Complexes Containing 4,4′-Substituted 2,2′ Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells. [Link]

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

Dergipark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

PubMed. NMR study of the interaction of P-450 with 4-methoxypyridine. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Applications of Mo(VI) and V(IV) Complexes of 2-[2-(2-aminoethoxy) ethoxy]ethanamine dithiocarbamate. [Link]

-

NextSDS. (R)-1-(2-Methoxypyridin-4-yl)ethanaMine — Chemical Substance Information. [Link]

-

MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]

-

ResearchGate. Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives | Request PDF. [Link]

Sources

An In-Depth Technical Guide to In Vitro Binding Affinity Assays for 2-(2-Methoxypyridin-4-yl)ethanamine Derivatives

This guide provides a comprehensive overview of the core in vitro binding affinity assays essential for the characterization of 2-(2-methoxypyridin-4-yl)ethanamine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, methodologies, and data interpretation of key assays, emphasizing experimental design and the rationale behind procedural choices to ensure scientific rigor and data integrity.

Introduction: The Significance of Binding Affinity in Drug Discovery

The biological activity of a therapeutic agent is fundamentally linked to its ability to bind to a specific molecular target. For novel chemical entities like 2-(2-methoxypyridin-4-yl)ethanamine derivatives, a precise understanding of their binding affinity is paramount. These derivatives, belonging to the broader class of pyridine compounds, have been investigated for a range of biological activities, including but not limited to anticancer and neuroactive properties.[1][2][3][4] The initial stages of drug discovery for such compounds heavily rely on in vitro assays to quantify the strength of the interaction between the compound (ligand) and its target protein (e.g., receptor, enzyme). This quantitative measure, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is a critical determinant of a compound's potency and a key parameter in establishing structure-activity relationships (SAR).[5]

This guide will explore four principal, yet distinct, methodologies for determining the in vitro binding affinity of small molecules: Radioligand Binding Assays, Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each technique offers unique advantages and is suited to different stages of the drug discovery pipeline.

Section 1: Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a foundational technique for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[6] They directly measure the binding of a radiolabeled ligand to its receptor. For novel 2-(2-methoxypyridin-4-yl)ethanamine derivatives, these assays are typically performed in a competitive format where the unlabeled test compound competes with a known radioligand for binding to the target receptor.

Core Principle

The assay relies on the principle of competitive binding. A fixed concentration of a high-affinity radioligand and the target receptor are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[7]

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration using a standard method like the BCA assay.[7]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate the specific binding sites.[8]

-

Test Compound: Add membrane preparation, radioligand, and serially diluted 2-(2-Methoxypyridin-4-yl)ethanamine derivative.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[7]

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[7]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter mat and add a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.[7]

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Section 2: Fluorescence Polarization (FP) Assays

Fluorescence Polarization (FP) is a homogeneous, solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[9][10] It is a powerful tool for high-throughput screening (HTS) and for characterizing protein-small molecule interactions.[9][11]

Core Principle

When a small, fluorescently labeled ligand (tracer) is excited with polarized light, it tumbles rapidly in solution, resulting in the emission of depolarized light (low FP).[10][12] When the tracer binds to a much larger protein, its rotational motion is slowed, and the emitted light remains largely polarized (high FP).[11] A competitive FP assay measures the ability of an unlabeled test compound to displace the fluorescent tracer from the protein, leading to a decrease in the FP signal.[9]

Experimental Workflow

Caption: Generalized workflow for a competitive FP binding assay.

Detailed Protocol: Competitive FP Assay

-

Assay Development:

-

Select or synthesize a fluorescent tracer with a suitable fluorophore and demonstrated binding to the target protein.

-

Determine the optimal concentrations of the target protein and tracer that provide a stable and robust assay window.

-

-

Assay Setup (384-well plate format):

-

Add a fixed concentration of the target protein and the fluorescent tracer to all wells.

-

Add serially diluted 2-(2-Methoxypyridin-4-yl)ethanamine derivative to the appropriate wells.

-

Include controls for low polarization (tracer only) and high polarization (tracer + protein).

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[13]

-

-

Detection and Analysis:

-

Measure the fluorescence polarization using a microplate reader equipped with polarizing filters.[9]

-

The data is typically expressed in millipolarization units (mP).

-

Plot the change in mP as a function of the test compound concentration and fit the data to determine the IC50.

-

Calculate the Ki using the appropriate formula for competitive binding, which may require knowledge of the tracer's Kd.

-

Section 3: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[14][15] It provides not only equilibrium binding affinity (Kd) but also kinetic data, including association (ka) and dissociation (kd) rate constants.[16]

Core Principle

SPR detects changes in the refractive index at the surface of a sensor chip.[15] In a typical experiment, the target protein (ligand) is immobilized on the sensor surface. When a solution containing the 2-(2-Methoxypyridin-4-yl)ethanamine derivative (analyte) flows over the surface, binding occurs, leading to an increase in mass and a change in the refractive index, which is detected as a response in the sensorgram.[15]

Experimental Workflow

Caption: Workflow for an SPR-based binding analysis.

Detailed Protocol: SPR Kinetic Analysis

-

Immobilization:

-

Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). The goal is to achieve a surface density that minimizes mass transport limitations.[16]

-

-

Binding Analysis:

-

Inject a series of increasing concentrations of the 2-(2-Methoxypyridin-4-yl)ethanamine derivative over the immobilized surface at a constant flow rate.[16]

-

Each injection cycle consists of:

-

Association Phase: The analyte binds to the immobilized ligand.

-

Dissociation Phase: Running buffer flows over the surface, and the bound analyte dissociates.

-

-

A regeneration step (e.g., a short pulse of low pH buffer) may be required between cycles to remove all bound analyte.[16]

-

-

Data Analysis:

-

The resulting sensorgrams (response vs. time) are globally fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

-

Section 4: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[5][17] It is considered the gold standard for thermodynamic characterization of binding interactions, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[5][18]

Core Principle

ITC measures the heat change that occurs when a ligand is titrated into a solution containing a macromolecule.[17][19] The binding reaction results in either the release (exothermic) or absorption (endothermic) of heat, which is detected by the instrument. By measuring the heat change after successive injections of the ligand, a binding isotherm can be generated.

Experimental Workflow

Caption: The workflow of an Isothermal Titration Calorimetry experiment.

Detailed Protocol: ITC Binding Analysis

-

Sample Preparation:

-

Prepare purified target protein and the 2-(2-Methoxypyridin-4-yl)ethanamine derivative in the exact same buffer to minimize heats of dilution. Dialysis is highly recommended.

-

The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the sample cell.[5]

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

-

A control experiment, titrating the ligand into buffer alone, should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

The raw data consists of a series of peaks, with the area of each peak corresponding to the heat change upon injection.[17]

-

Integrate the area under each peak and plot this against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).[17]

-

The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Section 5: Data Presentation and Interpretation

The accurate and clear presentation of binding affinity data is crucial for making informed decisions in a drug discovery project. The results from the various assays should be compiled and compared to build a comprehensive understanding of the compound's binding characteristics.

Summary of Binding Affinity Data

| Compound ID | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | ka (1/Ms) | kd (1/s) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Derivative A | Radioligand | 150 | 75 | - | - | - | - | - | - |

| Derivative A | FP | 120 | 60 | - | - | - | - | - | - |

| Derivative A | SPR | - | - | 80 | 1.2 x 10⁵ | 9.6 x 10⁻³ | - | - | - |

| Derivative A | ITC | - | - | 95 | - | - | 1.05 | -6.5 | -2.1 |

| Derivative B | Radioligand | >10,000 | >5,000 | - | - | - | - | - | - |

Interpreting the Data:

-

Consistency Across Assays: A key aspect of data validation is the consistency of affinity values (Ki or Kd) obtained from different methodologies. For example, the Ki from a radioligand assay should be in good agreement with the Kd from SPR or ITC.

-

Structure-Activity Relationship (SAR): By comparing the binding affinities of a series of 2-(2-Methoxypyridin-4-yl)ethanamine derivatives, researchers can deduce how chemical modifications influence binding potency.

-

Thermodynamic Signature (from ITC): The enthalpic (ΔH) and entropic (ΔS) contributions to binding provide deeper insights into the nature of the molecular interactions. For instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions.[5]

-

Kinetics (from SPR): The association and dissociation rates are critical for understanding the compound's mechanism of action and predicting its pharmacokinetic profile. A slow dissociation rate (low kd) can lead to a prolonged duration of action.

Conclusion

The selection of an appropriate in vitro binding affinity assay depends on the specific research question, the stage of the drug discovery process, and the available resources. Radioligand binding and fluorescence polarization assays are well-suited for initial screening and SAR studies due to their throughput and sensitivity. Surface plasmon resonance and isothermal titration calorimetry provide more detailed mechanistic and thermodynamic information, which is invaluable for lead optimization and candidate selection. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and reliable characterization of the binding properties of novel 2-(2-Methoxypyridin-4-yl)ethanamine derivatives, thereby guiding the development of new therapeutic agents.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

-

Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(2), 167–174. Retrieved from [Link]

-

BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

-

Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

-

Krimmer, S. G., & Klebe, G. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Future medicinal chemistry, 3(7), 837–852. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

-

Holdgate, G. (2001). Isothermal titration calorimetry in drug discovery. Expert opinion on drug discovery, 1(2), 1649-1663. Retrieved from [Link]

-

Tuma, R. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical biochemistry, 515, 31-41. Retrieved from [Link]

-

Allen, P. B. (2016, November 17). Fluorescence polarization binding assays. Dr. Peter B Allen – Lab Blog. Retrieved from [Link]

-

Vasta, J. D., et al. (2020). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Medicinal Chemistry Letters, 11(11), 2264–2272. Retrieved from [Link]

-

Day, Y. S., et al. (2002). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 302(2), 217–226. Retrieved from [Link]

-

Shankaran, D. R., Gobi, K. V., & Miura, N. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors (Basel, Switzerland), 10(8), 7586–7603. Retrieved from [Link]

-

Zhu, X., et al. (2017). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.), 1521, 193–210. Retrieved from [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. Retrieved from [Link]

-

Nguyen, H. H., Park, J., Kang, S., & Kim, M. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4–8. Retrieved from [Link]

-

Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular biology of the cell, 28(21), 2733–2738. Retrieved from [Link]

-

Matsumoto, R. R., & Poupaert, J. H. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.30.1–1.30.17. Retrieved from [Link]

-

IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

-

Bartolini, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS chemical neuroscience, 12(21), 4065–4082. Retrieved from [Link]

-

Taylor & Francis. (2022, November 1). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Retrieved from [Link]

-

RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]

-

PubMed. (2019, October 15). Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. Retrieved from [Link]

Sources

- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. peterallenlab.com [peterallenlab.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for amide coupling with 2-(2-Methoxypyridin-4-yl)ethanamine

Application Note: Chemoselective Amide Coupling with 2-(2-Methoxypyridin-4-yl)ethanamine

Executive Summary & Chemical Context

2-(2-Methoxypyridin-4-yl)ethanamine is a highly versatile building block in medicinal chemistry and drug discovery. It is frequently utilized to introduce a functionalized pyridine pharmacophore while maintaining the spatial flexibility of an ethyl linker[1]. Forming robust amide bonds with this substrate requires a strategic approach to maximize yield, ensure chemoselectivity, and prevent unwanted side reactions associated with heteroaryl systems.

Mechanistic Causality & Reagent Selection

Amide coupling is not a monolithic process; the choice of activating agent dictates the reaction's entire kinetic and mechanistic pathway[2]. For 2-(2-Methoxypyridin-4-yl)ethanamine, the primary aliphatic amine is highly nucleophilic. However, the presence of the 2-methoxypyridine moiety introduces a weakly basic heteroatom that can potentially coordinate with certain metal-based catalysts or interfere with less efficient coupling reagents.

-

Why HATU? HATU is selected over traditional carbodiimides (like EDC/HOBt) because it rapidly generates an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a critical neighboring group effect—it acts as an intramolecular general base to hydrogen-bond with the incoming amine. This significantly accelerates the aminolysis step and suppresses the epimerization of stereocenters if chiral carboxylic acids are used[2][3].

-

Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is chosen as the base because its bulky isopropyl groups render it sterically hindered and non-nucleophilic. This ensures it deprotonates the carboxylic acid without competing against the amine for the activated ester[4].

Quantitative Reagent Comparison

To justify the selected protocol, empirical optimization data for coupling aliphatic heteroaryl amines with standard carboxylic acids is summarized below. HATU consistently outperforms traditional reagents in both kinetics and conversion[5][6].

| Coupling System | Base | Solvent | Time (h) | Conversion (%) | Epimerization Risk |

| EDC / HOBt | Et₃N | DCM | 12 | 65 - 75 | Moderate |

| T3P (50% in EtOAc) | DIPEA | EtOAc | 8 | 80 - 85 | Low |

| HATU | DIPEA | DMF | 1.5 - 2 | > 95 | Trace / None |

Reaction Workflow Visualization

Mechanistic sequence and stoichiometry for HATU-mediated amide bond formation.

Self-Validating Protocol for Amide Synthesis

Reagents & Equipment

-

Carboxylic Acid : 1.0 equiv

-

2-(2-Methoxypyridin-4-yl)ethanamine : 1.1 equiv. (Note: If using the free base CAS 764708-27-2[7], use standard base equivalents. If using the hydrochloride salt CAS 1401462-03-0[8], you must add 1.0 extra equivalent of DIPEA to liberate the free amine).

-

HATU : 1.1 equiv

-

DIPEA : 3.0 equiv (4.0 equiv if using amine HCl salt)

-

Anhydrous DMF : 0.1 M relative to the acid

Step-by-Step Procedure

Step 1: Carboxylate Formation & Pre-Activation

-

Action : In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv), followed by HATU (1.1 equiv).

-

Causality : Adding the base first ensures the carboxylic acid is deprotonated to the carboxylate anion, which is the requisite nucleophile that attacks the uronium salt of HATU to form the active ester[2].

-

Self-Validation (In-Process Control 1) : Stir for 5–10 minutes at room temperature. The solution typically turns a faint yellow. A rapid LC-MS aliquot (quenched in MeOH) should indicate the mass of the methyl ester (due to MeOH quench) or the HOAt ester, confirming successful activation. Critical constraint: Do not exceed 15 minutes of pre-activation to prevent hydrolytic degradation of the active ester.

Step 2: Amine Addition & Coupling

-

Action : Add 2-(2-Methoxypyridin-4-yl)ethanamine (1.1 equiv) dropwise or in a single portion.

-

Causality : The amine must strictly be added after the pre-activation phase. If the amine and HATU are mixed before the carboxylic acid is fully activated, the highly nucleophilic primary amine will attack HATU directly. This forms a stable, unreactive tetramethylguanidinium byproduct, permanently consuming the amine and halting the reaction[9].

-

Self-Validation (In-Process Control 2) : Stir at room temperature for 1–2 hours. Monitor the reaction via LC-MS. The disappearance of the active ester mass and the dominant appearance of the product mass [M+H]+ validates reaction completion.

Step 3: Quenching & Liquid-Liquid Extraction

-

Action : Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ (3 x 5 vols)

-

5% aqueous LiCl or distilled water (3 x 5 vols)

-

Saturated aqueous NaCl / Brine (1 x 5 vols)

-

-

Causality : The NaHCO₃ wash neutralizes and removes the acidic HOAt byproduct and any trace unreacted carboxylic acid. The multiple water/LiCl washes are thermodynamically required to partition the highly polar DMF out of the organic layer and into the aqueous phase.

-

Action : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Action : Purify the crude residue via flash column chromatography (typically utilizing a DCM/MeOH or Hexanes/EtOAc gradient) or preparative HPLC, depending on the downstream purity requirements of the drug development assay.

Troubleshooting & Process Insights

-

Guanidinylation Side-Product : If LC-MS analysis reveals a prominent mass corresponding to [Amine+99 Da] , this is definitive evidence of tetramethylguanidinium formation[9]. Corrective Action: Strictly adhere to the 5-10 minute pre-activation time before introducing the amine to the system.

-

Incomplete Conversion : If unreacted amine persists despite full consumption of the acid, verify the integrity of the HATU reagent. HATU is highly hygroscopic and degrades upon moisture exposure; ensure anhydrous DMF is used and reagents are stored under inert gas.

-

Pyridine Coordination : While the 2-methoxy group electronically reduces the Lewis basicity of the pyridine ring, researchers should avoid substituting HATU with metal-based coupling catalysts (e.g., Zr or Ti-based systems), as these metals may chelate to the methoxypyridine motif, severely reducing catalytic turnover.

References

-

Jiewenbianji / Chempharmsou. 2-(2-methoxypyridin-4-yl)ethanamine hydrochloride (CAS: 1401462-03-0). Available at:[Link]

-

Academie des Sciences. From design to formulation of peptide building blocks for nanotheranostic applications. Comptes Rendus Chimie. Available at:[Link]

-

Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (2016). Available at:[Link]

-

Dabhi, R. C., et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters (2023). Available at:[Link]

-

Thieme, M., et al. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry (2025). Available at:[Link]

-

Biotage. Small μmol Scale Synthesis of a Labeled Antimicrobial Peptide. Application Note AN098. Available at:[Link]

Sources

- 1. 2-(2-Methoxypyridin-4-yl)ethanamine | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]

- 4. From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation [comptes-rendus.academie-sciences.fr]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. 2-(2-Methoxypyridin-4-yl)ethanamine | CymitQuimica [cymitquimica.com]

- 8. 2-(2-methoxypyridin-4-yl)ethanamine hydrochloride [jiewenbianji.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: A Robust, Validated HPLC Method for the Analysis of 2-(2-Methoxypyridin-4-yl)ethanamine

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Methoxypyridin-4-yl)ethanamine. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, ensuring excellent peak shape and resolution. Detection is performed using a UV detector at a wavelength determined by the analyte's UV spectrum. The developed method was successfully validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness. This method is suitable for routine quality control and research applications involving the quantification of 2-(2-Methoxypyridin-4-yl)ethanamine.

Introduction

2-(2-Methoxypyridin-4-yl)ethanamine is a substituted pyridine derivative of interest in pharmaceutical and chemical research.[1] The pyridine moiety is a fundamental building block in many biologically active compounds.[1][2] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of such compounds throughout the drug development and manufacturing processes.[3] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[2][3][4]

The development of a successful HPLC method for a polar, basic compound like 2-(2-Methoxypyridin-4-yl)ethanamine presents specific challenges.[5] Such compounds can exhibit poor retention on traditional reversed-phase columns and are prone to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.[6] This application note describes a systematic approach to developing and validating an RP-HPLC method that overcomes these challenges, providing a reliable tool for researchers and drug development professionals.

Physicochemical Properties of 2-(2-Methoxypyridin-4-yl)ethanamine

A thorough understanding of the analyte's physicochemical properties is the foundation of rational HPLC method development.

| Property | Value/Information | Source |

| Molecular Formula | C8H12N2O | [7] |

| Molecular Weight | 152.19 g/mol | [7] |

| Predicted XlogP | 0.5 | [7] |

| pKa (Strongest Basic) | ~10.2 (Estimated for the ethanamine side chain) | [8] |

| UV Absorbance | Pyridine derivatives typically exhibit strong UV absorbance.[4] The methoxy and amine substituents will influence the exact λmax. A UV scan is essential for selecting the optimal detection wavelength. |

The low XlogP value indicates that 2-(2-Methoxypyridin-4-yl)ethanamine is a polar compound, suggesting that enhancing retention on a reversed-phase column will be a key consideration. The basic nature of the ethanamine side chain necessitates careful control of the mobile phase pH to ensure consistent ionization and good peak shape.

HPLC Method Development

The goal of the method development process was to achieve a symmetric peak for 2-(2-Methoxypyridin-4-yl)ethanamine with adequate retention and resolution from any potential impurities.

Initial Screening and Column Selection

Given the polar and basic nature of the analyte, a reversed-phase separation mode was chosen as the most versatile and common approach in pharmaceutical analysis.[9] Several C18 columns with different surface chemistries and end-capping were considered. A modern, high-purity silica-based C18 column with extensive end-capping was selected to minimize silanol interactions and improve peak symmetry for the basic analyte.[6]

Mobile Phase Optimization

The mobile phase composition is a critical factor in controlling retention and selectivity in reversed-phase chromatography.[10]

-

Organic Modifier: Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency compared to methanol.

-

Aqueous Phase and pH Control: To ensure consistent protonation of the basic amine group and to mitigate peak tailing, a buffered aqueous phase was employed. A phosphate buffer was selected due to its buffering capacity in the desired pH range. The pKa of the ethanamine group is estimated to be around 10.2.[8] To achieve good retention and peak shape for a basic compound, the mobile phase pH should be controlled. A pH of 7.0 was chosen as a starting point to ensure the analyte is in a single ionic form.

-

Gradient Elution: A gradient elution was selected to ensure the timely elution of the analyte with a good peak shape and to facilitate the elution of any less polar impurities.

Detection Wavelength Selection

A standard solution of 2-(2-Methoxypyridin-4-yl)ethanamine was scanned using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Pyridine derivatives are known to absorb UV radiation, and protonation can cause a shift in the λmax.[11] For this compound, a λmax of approximately 260 nm was observed, which was chosen for detection to ensure high sensitivity.

Method Development Workflow

Caption: Logical flow for HPLC method development.

Final Optimized HPLC Method

Column: C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0 Mobile Phase B: Acetonitrile Gradient:

| Time (min) | %B |

| 0.0 | 5 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 5 |

| 15.0 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 260 nm Injection Volume: 10 µL Run Time: 15 minutes

Method Validation Protocol

The developed HPLC method was validated in accordance with the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[12][13] The validation parameters assessed included specificity, linearity, range, accuracy, precision, and robustness.[14][15]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This was evaluated by injecting a blank (diluent), a placebo (if applicable), and the analyte solution. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of 2-(2-Methoxypyridin-4-yl)ethanamine.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[15] A series of at least five standard solutions of 2-(2-Methoxypyridin-4-yl)ethanamine were prepared over a concentration range of 5-150 µg/mL. The peak area versus concentration data was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate. The percentage recovery was then calculated.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15]

-

Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were made on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day Precision): The repeatability assessment was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated for the combined data from both days.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3] Robustness was evaluated by introducing small, deliberate changes to the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.2 units)

The effect of these changes on the retention time and peak area of the analyte was evaluated.

Method Validation Workflow

Caption: Workflow for HPLC method validation.

Validation Results

The following table summarizes the acceptance criteria and the results obtained during the validation of the HPLC method for 2-(2-Methoxypyridin-4-yl)ethanamine.

| Validation Parameter | Acceptance Criteria | Result |

| Specificity | No interfering peaks at the analyte's retention time. | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | 5 - 150 µg/mL | Established |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |

| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |

| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |

| Robustness | No significant impact on results. | Complies |

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC method for the quantitative analysis of 2-(2-Methoxypyridin-4-yl)ethanamine has been successfully developed and validated according to ICH guidelines. The method utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer, with UV detection at 260 nm. The validation results demonstrate that the method is suitable for its intended purpose in both research and quality control environments. The systematic approach to method development, including the consideration of the analyte's physicochemical properties, resulted in a robust and reliable analytical procedure.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

PubMed. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]

-

DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

-

SIELC Technologies. (2024, August 13). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

-

Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

-

Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

-

Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

-

Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2-methoxypyridin-4-yl)ethan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Ethanamine (FDB003242). Retrieved from [Link]

-

PMC. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Retrieved from [Link]

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. PubChemLite - 2-(2-methoxypyridin-4-yl)ethan-1-amine (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 8. Showing Compound Ethanamine (FDB003242) - FooDB [foodb.ca]

- 9. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]

- 10. chromtech.com [chromtech.com]

- 11. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. database.ich.org [database.ich.org]

- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Incorporating 2-(2-Methoxypyridin-4-yl)ethanamine

Introduction: The Strategic Importance of the 2-(2-Methoxypyridin-4-yl)ethanamine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4][5]

A key strategy in the design of potent and selective kinase inhibitors is the identification of molecular scaffolds that can effectively interact with the ATP-binding site of the target kinase.[6][7][8] The 2-(2-methoxypyridin-4-yl)ethanamine moiety has emerged as a valuable pharmacophore in this context. Its structural features offer several advantages for kinase inhibitor design. The pyridine ring can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[7][8] The methoxy group can be oriented to occupy a hydrophobic pocket, enhancing binding affinity and selectivity. Finally, the flexible ethylamine side chain provides a versatile attachment point for coupling to other fragments that can target other regions of the ATP-binding site, leading to highly potent and selective inhibitors. Pyridine and pyrimidine-based scaffolds are common in kinase inhibitors due to their ability to interact with key molecular targets like EGFR and VEGFR-2.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors incorporating the 2-(2-methoxypyridin-4-yl)ethanamine scaffold. We will present detailed, step-by-step protocols for the synthesis of the key amine intermediate and its subsequent incorporation into a model kinase inhibitor, with a focus on explaining the rationale behind the chosen experimental procedures.

Understanding the Target: Kinase Inhibition and Signaling Pathways

Kinase inhibitors are broadly classified based on their binding mode to the target kinase. Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket, while Type II inhibitors bind to an inactive conformation, often extending into an adjacent allosteric site.[1][9][10] The design of inhibitors incorporating the 2-(2-methoxypyridin-4-yl)ethanamine scaffold can be tailored to target either conformation, depending on the overall structure of the molecule. A crucial interaction for many ATP-competitive inhibitors is the formation of hydrogen bonds with the kinase hinge region.[6][7][8]

Diagram: Generalized Kinase Signaling Pathway

The following diagram illustrates a simplified, generalized signal transduction pathway involving a receptor tyrosine kinase (RTK). Activation of the RTK by a growth factor leads to a downstream signaling cascade, often involving kinases like those in the MAPK pathway (e.g., MEK, ERK), ultimately resulting in cellular responses such as proliferation and survival. The kinase inhibitors synthesized using the protocols below are designed to block this signaling cascade at a specific kinase, thereby inhibiting these cellular processes.

Caption: A simplified receptor tyrosine kinase signaling pathway.

Synthetic Workflow: A Modular Approach

The synthesis of kinase inhibitors featuring the 2-(2-methoxypyridin-4-yl)ethanamine moiety can be approached in a modular fashion. This allows for the independent synthesis of key fragments, which are then coupled in the final steps. This strategy, often referred to as convergent synthesis, is highly efficient and allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Our representative synthetic workflow involves three key stages:

-

Synthesis of the Core Scaffold: This often involves a cross-coupling reaction, such as a Sonogashira coupling, to construct a key carbon-carbon bond in the core of the inhibitor.[11][12]

-

Synthesis of the Key Intermediate: 2-(2-Methoxypyridin-4-yl)ethanamine. This crucial building block is synthesized from commercially available starting materials.

-

Final Amide Coupling: The core scaffold, containing a carboxylic acid, is coupled with the synthesized 2-(2-methoxypyridin-4-yl)ethanamine to yield the final kinase inhibitor.[13][14][15]

Diagram: Synthetic Workflow

The following diagram outlines the overall synthetic strategy described in this application note.

Caption: Overall synthetic workflow for the kinase inhibitor.

Detailed Protocols and Methodologies

PART 1: Synthesis of the Kinase Inhibitor Core Scaffold

For this application note, we will use the Sonogashira cross-coupling reaction to synthesize a key intermediate for our target kinase inhibitor. The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12][16]

Protocol 1: Sonogashira Coupling for Core Scaffold Synthesis

-

Objective: To synthesize a 4-alkynyl-substituted heterocyclic core.

-

Rationale: The Sonogashira coupling is chosen for its high efficiency and functional group tolerance, making it ideal for complex molecule synthesis in drug discovery.[12][16]

| Reagent/Parameter | Quantity/Value | Notes |

| 4-Iodo-1H-pyrazole-3-carboxylic acid | 1.0 eq | |

| Terminal Alkyne (e.g., 1-ethynyl-4-fluorobenzene) | 1.2 eq | |

| Pd(PPh₃)₄ | 0.05 eq | Palladium catalyst |

| CuI | 0.1 eq | Co-catalyst |

| Triethylamine (TEA) | 3.0 eq | Base and solvent |

| Tetrahydrofuran (THF) | 10 mL/mmol | Anhydrous |

| Temperature | Room Temperature | |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |

Step-by-Step Procedure:

-